molecular formula C14H14O B1581894 1,1-Diphenylethanol CAS No. 599-67-7

1,1-Diphenylethanol

Cat. No.: B1581894
CAS No.: 599-67-7
M. Wt: 198.26 g/mol
InChI Key: GIMDPFBLSKQRNP-UHFFFAOYSA-N
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Description

1,1-Diphenylethanol, also known as alpha-methylbenzhydrol, is an organic compound with the molecular formula C14H14O. It is a tertiary alcohol characterized by the presence of two phenyl groups attached to the same carbon atom, which also bears a hydroxyl group. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

1,1-Diphenylethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds, which can influence the structure and function of biomolecules. For instance, this compound can interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The hydroxyl group in this compound allows it to participate in redox reactions, thereby influencing the activity of enzymes such as peroxidases and reductases .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been observed to alter gene expression, particularly genes involved in stress responses and metabolic pathways. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in glycolysis and the citric acid cycle . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic profiles and changes in the expression of genes related to detoxification processes. Additionally, the compound’s ability to form hydrogen bonds allows it to stabilize or destabilize protein structures, thereby influencing their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage considerations in the application of this compound in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferases and superoxide dismutases, which play roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular redox states and energy production, further emphasizing its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, influencing its localization and activity within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and mitochondria, where it can affect metabolic processes and energy production . The compound’s ability to form hydrogen bonds and interact with specific targeting signals allows it to be directed to particular cellular compartments, thereby modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylethanol can be synthesized through several methods. One common approach involves the reaction of bromobenzene with magnesium chips in anhydrous 2-methyltetrahydrofuran to form phenyl magnesium bromide, a Grignard reagent. This reagent is then reacted with acetophenone to produce this compound . Another method involves the reaction of acetophenone with phenylmagnesium bromide followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves the Grignard reaction due to its high yield and efficiency. The process is carried out under controlled conditions to ensure the purity and quality of the final product. The reaction is usually performed in a solvent such as tetrahydrofuran, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,1-diphenylethylene.

    Reduction: It can be reduced to form diphenylmethane.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products

    Oxidation: 1,1-Diphenylethylene

    Reduction: Diphenylmethane

    Substitution: Various substituted diphenylethanol derivatives

Scientific Research Applications

1,1-Diphenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-diphenylethanol involves its interaction with various molecular targets. As a tertiary alcohol, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenylethylene
  • Diphenylmethanol
  • Triphenylmethanol
  • 2,2-Diphenylethanol

Uniqueness

1,1-Diphenylethanol is unique due to its tertiary alcohol structure, which imparts distinct reactivity compared to primary and secondary alcohols. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,1-diphenylethanol
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InChI

InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GIMDPFBLSKQRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
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Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID0060519
Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
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Physical Description

Crystalline powder; [MSDSonline]
Record name 1,1-Diphenylethanol
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CAS No.

599-67-7
Record name 1,1-Diphenylethanol
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Record name Methyldiphenylcarbinol
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Record name 1,1-Diphenylethanol
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Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Record name α-methylbenzhydryl alcohol
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Record name METHYLDIPHENYLCARBINOL
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Synthesis routes and methods

Procedure details

To this reaction mixture was added dropwise a liquid mixture of 182.22 g (1.1 mol) of benzophenone (3a; R1,R2 =H) and 364 ml of dry THF at 35° to 40° C. over a period of 30 minutes. This mixture was stirred first at that temperature for 2 hours and then at that temperature for 13 hours to complete the reaction. The resulting solution was added to 1,400 g of cooled 10% aqueous ammonium chloride solution with cooling with ice. The mixture was stirred for 30 minutes, allowed to stand, and then subjected to liquid separation, followed by washing with aqueous common salt solution, drying with magnesium sulfate, and concentration to obtain 200.23 g of crude 1,1-diphenylethanol (theoretical yield based on the benzophenone, 98.6%).
Quantity
182.22 g
Type
reactant
Reaction Step One
Name
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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